molecular formula C16H11ClFNO3 B11288759 N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B11288759
M. Wt: 319.71 g/mol
InChI Key: QJRPKUWIBBTDRG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound that belongs to the class of isochromene derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves the reaction of 3-chloro-4-fluoroaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the isochromene ring. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of intermediates and the optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its isochromene core structure, which distinguishes it from other tyrosine kinase inhibitors that typically have a quinazoline core. This unique structure may confer different binding affinities and selectivities for molecular targets, potentially leading to distinct biological activities and therapeutic applications.

Properties

Molecular Formula

C16H11ClFNO3

Molecular Weight

319.71 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide

InChI

InChI=1S/C16H11ClFNO3/c17-12-8-10(5-6-13(12)18)19-15(20)14-7-9-3-1-2-4-11(9)16(21)22-14/h1-6,8,14H,7H2,(H,19,20)

InChI Key

QJRPKUWIBBTDRG-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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